Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Overview
Description
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a pentanoate backbone, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzylamino derivatives.
Scientific Research Applications
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(amino)-3-oxopentanoate: Lacks the benzyl group, leading to different chemical properties and reactivity.
Ethyl 5-(benzylamino)-3-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(benzylamino)-4-oxopentanoate: The position of the ketone group is different, affecting its reactivity and interactions.
Uniqueness
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is unique due to the presence of both the benzylamino group and the specific positioning of the ketone and ester groups
Properties
IUPAC Name |
methyl 5-(benzylamino)-3-oxopentanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-13(16)9-12(15)7-8-14-10-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSCLAZLHDRUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCNCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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